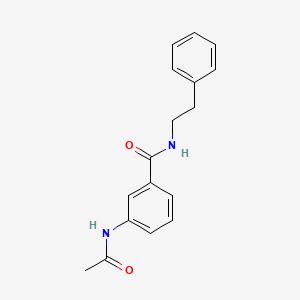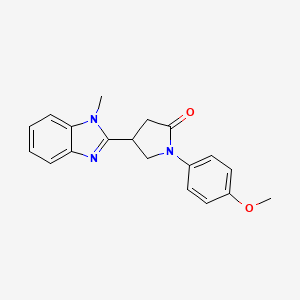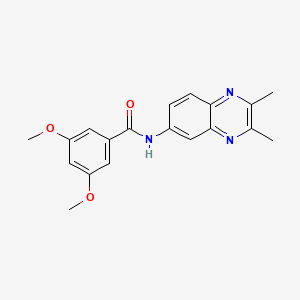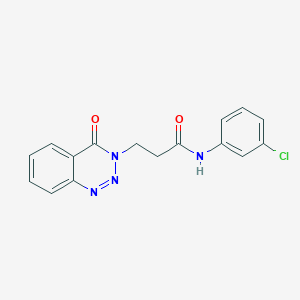
5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
Vue d'ensemble
Description
5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of pyrimidine carboxamides and has shown promising results in preclinical studies.
Mécanisme D'action
5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide selectively inhibits the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two key enzymes involved in the BCR signaling pathway. By blocking these enzymes, this compound prevents the activation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in B-cell malignancies. This compound has also been shown to inhibit the proliferation and survival of CLL cells, which are dependent on BCR signaling for their growth.
Biochemical and Physiological Effects
This compound has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies. It has also demonstrated good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. This compound has been well-tolerated in phase 1 clinical trials, with manageable adverse events, such as diarrhea, fatigue, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK and ITK, its ability to enhance the activity of other targeted therapies, and its favorable safety profile. However, this compound has some limitations, such as its limited solubility in water and its potential for drug-drug interactions with other medications.
Orientations Futures
For 5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide research include the identification of predictive biomarkers for patient selection, the evaluation of combination therapies with other targeted agents, and the development of novel formulations to improve its solubility and bioavailability.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potent antitumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK and ITK has made it a promising candidate for the treatment of CLL, MCL, and DLBCL. This compound has a favorable safety profile and good pharmacokinetic properties, and ongoing clinical trials are evaluating its efficacy and safety in various B-cell malignancies. Further research is needed to fully understand the potential of this compound and its role in the treatment of B-cell malignancies.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxy-5-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent antitumor activity in vitro and in vivo, with selective inhibition of B-cell receptor (BCR) signaling pathway. This compound has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxy-5-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-4-5-11(20-2)10(6-8)17-13(19)12-9(15)7-16-14(18-12)21-3/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQWUEHDXPBBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4419384.png)
![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4419408.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)
![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)
![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)




![N-(2-cyanoethyl)-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419465.png)
![4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4419469.png)
